

# IUPAC name and CAS number for N-cyclopropylthian-4-amine

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## Compound of Interest

Compound Name: *N*-cyclopropylthian-4-amine

Cat. No.: B15274592

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## In-Depth Technical Guide: N-cyclopropylthian-4-amine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a detailed overview of **N-cyclopropylthian-4-amine**, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data for this specific molecule, this document summarizes its core physicochemical properties and presents a representative, detailed experimental protocol for the synthesis of a structurally related cyclopropylamine to illustrate a viable synthetic methodology. Furthermore, a generalized workflow for the characterization and evaluation of novel chemical entities of this class is provided to guide research and development efforts.

### Introduction

**N-cyclopropylthian-4-amine** is a secondary amine featuring a cyclopropyl group attached to the 4-position of a thiane (tetrahydrothiopyran) ring. The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, potency, and selectivity. The thiane scaffold introduces a sulfur-containing heterocycle, which can influence receptor binding and physicochemical characteristics. While this compound is available from commercial suppliers

for research purposes, detailed scientific literature on its synthesis, characterization, and biological activity is not readily available in the public domain. This guide aims to consolidate the known information and provide a practical framework for researchers working with this or similar molecules.

## Physicochemical Properties

The fundamental properties of **N-cyclopropylthian-4-amine** have been compiled from available chemical databases.

Property	Value	Citation
IUPAC Name	N-cyclopropylthian-4-amine	[1]
CAS Number	1153349-45-1	[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NS	[1]
Molecular Weight	157.28 g/mol	[1]
Canonical SMILES	C1CC1NC2CCSCC2	[1]
InChIKey	ZFGVRKAADWMDNV-UHFFFAOYSA-N	[1]
Physical Form	Data not available in the public domain.	
Melting Point	Data not available in the public domain.	
Boiling Point	Data not available in the public domain.	
Solubility	Data not available in the public domain.	
Spectral Data (NMR, MS)	Data not available in the public domain.	

# Representative Experimental Protocol: Synthesis of a Cyclopropylamine

While a specific, peer-reviewed synthesis protocol for **N-cyclopropylthian-4-amine** is not publicly available, the following detailed procedure for the synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride illustrates a common and scalable method for producing cyclopropylamines via a Curtius degradation pathway. This method can be adapted by skilled chemists for the synthesis of related structures.

Disclaimer: The following protocol is for a structurally related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, and is provided as a representative example.

Reaction Scheme:

- Carboxylic Acid Formation: 1-bromo-1-cyclopropylcyclopropane to 1-cyclopropylcyclopropanecarboxylic acid.
- Curtius Degradation: 1-cyclopropylcyclopropanecarboxylic acid to N-Boc-protected (1-cyclopropyl)cyclopropylamine.
- Deprotection: N-Boc-protected (1-cyclopropyl)cyclopropylamine to (1-cyclopropyl)cyclopropylamine hydrochloride.

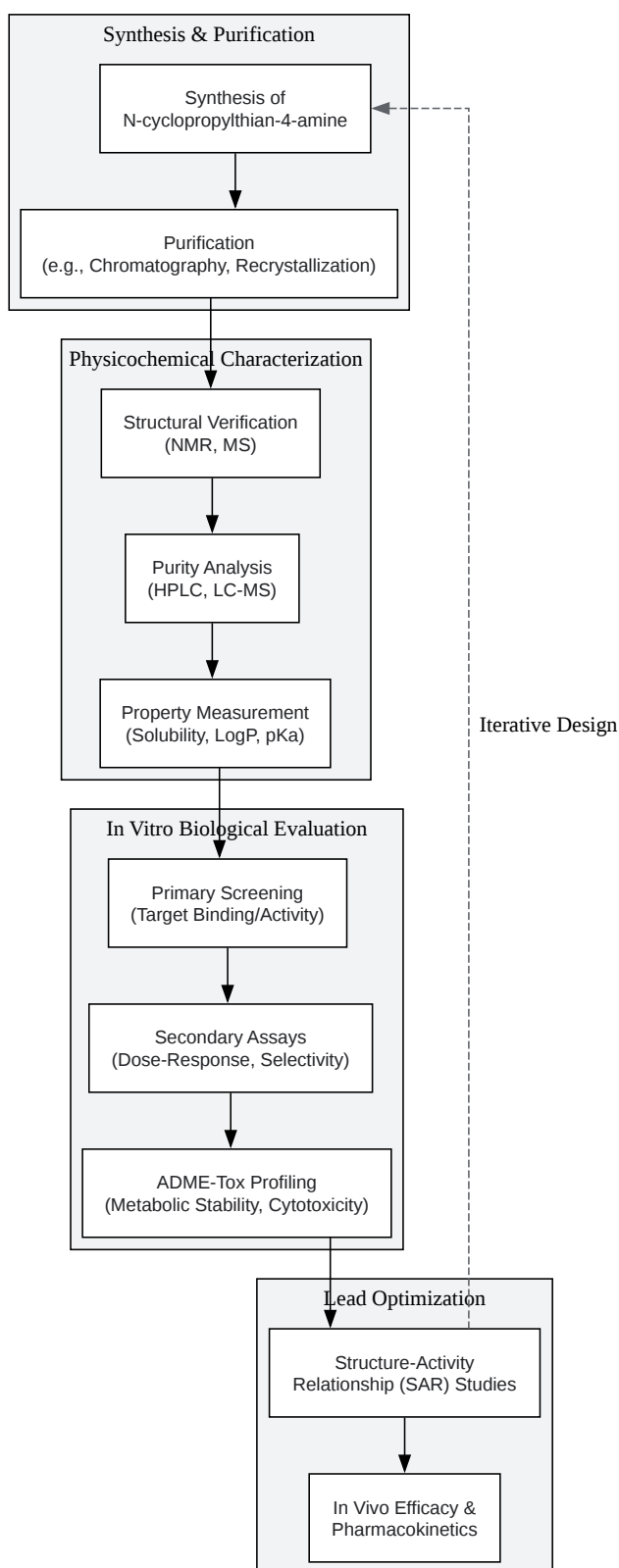
Detailed Procedure for the Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride[2]

- Step 1: Synthesis of 1-cyclopropylcyclopropanecarboxylic acid
  - This starting material can be prepared from 1-bromo-1-cyclopropylcyclopropane. The reaction is quenched with an ice-cold solution of potassium hydroxide in water. The aqueous layer is washed with ether and then acidified with concentrated aqueous HCl solution at 0–5 °C. The resulting mixture is extracted with ether, and the combined organic phases are dried and concentrated under reduced pressure to yield the carboxylic acid.
- Step 2: Synthesis of tert-butyl (1-cyclopropylcyclopropyl)carbamate
  - The 1-cyclopropylcyclopropanecarboxylic acid is subjected to a Curtius degradation using a Weinstock protocol. The resulting isocyanate is trapped with tert-butanol.

- The residue is dissolved in anhydrous tert-butanol (t-BuOH). This solution is added dropwise to anhydrous t-BuOH kept at 80 °C under vigorous stirring over a period of 2.5 hours.
- The resulting solution is heated under reflux for an additional 9 hours.
- The majority of the t-BuOH is distilled off under ambient pressure in a nitrogen flow to yield the N-Boc-protected amine.
- Step 3: Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride
  - A solution of the N-Boc-protected carbamate (425.8 mmol) in diethyl ether (100 mL) is added to a ca. 5.0 N HCl solution in diethyl ether (700 mL) in one portion at 0 °C with stirring.
  - The reaction mixture is stirred at 0 °C for 4 hours and at ambient temperature for 20 hours.
  - The formed precipitate is filtered off, washed with diethyl ether (200 mL), and dried in a vacuum desiccator over P<sub>4</sub>O<sub>10</sub> overnight to give the final product as a colorless powder.

## Logical Workflow for Compound Evaluation

For a novel compound such as **N-cyclopropylthian-4-amine**, a structured workflow is essential to characterize its properties and assess its potential as a drug candidate. The following diagram outlines a typical workflow for the physicochemical and biological characterization of a new chemical entity.



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Caption: General workflow for the characterization of a novel amine compound.

## Signaling Pathways

There is no publicly available information detailing the specific biological targets or signaling pathways modulated by **N-cyclopropylthian-4-amine**. Researchers interested in this compound would need to perform initial screening against various targets to identify its biological activity. A logical starting point could be G-protein coupled receptors (GPCRs) or ion channels, where similar amine-containing scaffolds have shown activity.

## Conclusion

**N-cyclopropylthian-4-amine** represents an under-investigated chemical entity with potential for application in drug discovery. This guide provides the foundational information available for this compound and offers a representative synthetic protocol and a logical workflow to guide future research. The lack of detailed public data underscores the opportunity for novel research to elucidate the synthetic, analytical, and biological profile of this and related compounds. It is recommended that any researcher working with this compound undertake a thorough analytical characterization to confirm its identity and purity before conducting biological assays.

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